[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol
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Overview
Description
“[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H18N2O3S . It has a molecular weight of 294.37 . The compound is in solid form .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solid state and its molecular weight of 294.37 . Other specific physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Nucleophilic Reactions and Structural Studies : The reactivity of similar imidazole derivatives in nucleophilic reactions has been studied. For instance, 1,4,5-trisubstituted imidazole-2-thiones react with electrophilic reagents, demonstrating the diverse reactivity of such compounds (Mlostoń, Gendek, Linden, & Heimgartner, 2008). These findings could be relevant for understanding the chemical behavior of "[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol".
Synthesis of Derivatives and Conversion into Carbonyl Compounds : Research has been conducted on the synthesis of imidazole derivatives and their conversion into other compounds. For example, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared and shown to be convertible into carbonyl compounds, suggesting potential applications in synthesizing complex organic molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Preparation of Biomimetic Chelating Ligands : The potential of imidazole derivatives as precursors for the synthesis of biomimetic chelating ligands has been explored. A study demonstrated a multi-step synthesis process for creating such compounds, highlighting their potential in biomimetic applications (Gaynor, McIntyre, & Creutz, 2023).
Crystal Structure Analysis : The structural characterization of imidazole-based compounds, including their interaction with metals, has been investigated. This research provides insights into the structural and binding properties of these compounds, which can be crucial for their application in material science or catalysis (Balewski, Sa̧czewski, & Gdaniec, 2019).
Host-Guest Chemistry : Imidazole containing bisphenols have been structurally characterized and studied for their potential as hosts for anions. These findings could be relevant for applications in supramolecular chemistry or sensor technology (Nath & Baruah, 2012).
Safety And Hazards
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-11(9-17)8-15-14(16)20/h3-4,7-8,17H,5-6,9H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKSGLMWIKOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CNC2=S)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol |
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